molecular formula C19H18N4OS B2511079 N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide CAS No. 2415562-69-3

N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide

Cat. No. B2511079
CAS RN: 2415562-69-3
M. Wt: 350.44
InChI Key: UHLBPAZNHZDTTM-UHFFFAOYSA-N
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Description

N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD-8055 and belongs to the class of mTOR inhibitors.

Mechanism of Action

N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide inhibits mTOR by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets such as p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. By inhibiting these pathways, N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide can effectively suppress tumor growth and induce cancer cell death.
Biochemical and Physiological Effects
N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been studied for its potential applications in neurodegenerative diseases and metabolic disorders. N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is its high potency and selectivity for mTOR inhibition. This compound has been shown to have a higher affinity for mTOR than other inhibitors such as rapamycin. However, one of the limitations of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide. One area of research is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide treatment. Finally, the potential applications of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide in other diseases such as metabolic disorders and neurodegenerative diseases should be further explored.
Conclusion
N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is a promising compound that has shown great potential in the treatment of cancer and other diseases. Its potent and selective inhibition of mTOR makes it a valuable tool for studying the role of this protein kinase in various physiological and pathological processes. Further research is needed to fully understand the mechanisms of action and potential applications of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide.

Synthesis Methods

The synthesis of N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-bromo-4-methylthiazole with 2-amino-3-methylpyridine to form 2-(3-methylpyridin-2-yl)-4-methylthiazole. This compound is then reacted with 3-bromopropionyl chloride to form 2-(3-methylpyridin-2-yl)-N-(propionyl)-4-methylthiazole. The final step involves the reaction of N-(propionyl)-2-(3-methylpyridin-2-yl)-4-methylthiazole with N-methylazetidine-3-carboxylic acid to form N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide.

Scientific Research Applications

N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. This compound is a potent inhibitor of mTOR, a protein kinase that plays a critical role in regulating cell growth and proliferation. mTOR is often overexpressed in cancer cells, leading to uncontrolled cell growth and tumor formation. By inhibiting mTOR, N-Methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide can effectively suppress tumor growth and induce cancer cell death.

properties

IUPAC Name

N-methyl-2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-22(15-11-23(12-15)17-9-5-6-10-20-17)19(24)16-13-25-18(21-16)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLBPAZNHZDTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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